molecular formula C10H14ClNO B2884190 ethyl 4-methylbenZIMIDATE hydrochloride CAS No. 43002-64-8

ethyl 4-methylbenZIMIDATE hydrochloride

Cat. No. B2884190
CAS RN: 43002-64-8
M. Wt: 199.68
InChI Key: ONMCFUITYHQMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methylbenzimidate hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 .


Physical And Chemical Properties Analysis

Ethyl 4-methylbenzimidate hydrochloride has a boiling point of 252.4ºC at 760 mmHg . Other physical and chemical properties like melting point, density, and solubility are not specified in the sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 4-methylbenZIMIDATE hydrochloride is used in the synthesis of various chemical compounds. For instance, it participates in the Beckmann fission reaction of 2-aminocyclohexanone oxime to form 2-(4-cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole under specific conditions (Sato, Imamura, & Kitano, 1984). Additionally, it reacts with substituted aromatic and aliphatic acid hydrazides to form N-protected ethyl aminocarboxylate-acylhydrazones (Kraft, Paul, & Hilgetag, 1971).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of ethyl 4-methylbenZIMIDATE hydrochloride have been explored. For instance, methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, a derivative, is studied for its potential to incorporate into proteins, which can be determined spectroscopically without significantly reducing enzyme activities (Müller & Pfleiderer, 1978).

Biochemical Studies

  • Ethyl 4-methylbenZIMIDATE hydrochloride and its derivatives have been used in biochemical studies to understand their effects on biological systems. For example, the effects of 2-ethylbenzimidazole hydrochloride on the electrical activity of molluscan neurons have been studied, showing neurotropic effects assumed to be due to their influence on different types of ion channels (Gamma et al., 2002).

Antimicrobial and Antioxidant Properties

  • Ethyl benzimidate hydrochloride and its derivatives have been evaluated for their antimicrobial, antiurease, and antioxidant activities. For instance, the acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate was synthesized from ethyl benzimidate hydrochloride and shown to have effective antiurease and antioxidant activities (Sokmen et al., 2014).

Environmental Applications

  • Ethyl 4-methylbenZIMIDATE hydrochloride and its derivatives also have applications in environmental studies. For example, a study on the environmental behavior of UV filters found that ethyl-4-aminobenzoate, a related compound, has a significant photocatalytic profile, suggesting its transformation and fate in environmental waters (Li et al., 2017).

Future Directions

The future directions or applications of ethyl 4-methylbenzimidate hydrochloride are not specified in the available sources. It’s mentioned for research use only .

Mechanism of Action

Target of Action

Ethyl 4-methylbenzimidate hydrochloride is a chemical compound that primarily targets aldehydes and ketones . These are organic compounds that play crucial roles in various biochemical reactions. Aldehydes and ketones are involved in energy production, signal transduction, and the synthesis of other biomolecules.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the benzimidate group acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of an intermediate that can undergo further reactions .

Biochemical Pathways

The interaction of ethyl 4-methylbenzimidate hydrochloride with aldehydes and ketones can affect several biochemical pathways. For instance, it can influence the glycolysis pathway and the citric acid cycle , both of which involve reactions with aldehydes and ketones . The downstream effects of these interactions can include changes in energy production and the synthesis of other biomolecules.

Result of Action

The result of the action of ethyl 4-methylbenzimidate hydrochloride is the formation of new compounds. For example, it can react with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It can also react with D-Penicillamine methyl ester hydrochloride and triethylamine to yield methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .

Action Environment

The action, efficacy, and stability of ethyl 4-methylbenzimidate hydrochloride can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds that can react with it, and the temperature. For instance, the compound’s reactivity with aldehydes and ketones can be enhanced in acidic conditions .

properties

IUPAC Name

ethyl 4-methylbenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-8(2)5-7-9;/h4-7,11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMCFUITYHQMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-methylbenZIMIDATE hydrochloride

Synthesis routes and methods

Procedure details

Ethyl 4-methylbenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, p-tolunitrile (25.6 g, 0.219 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 42.3 g (97%) of the target compound as colorless crystals.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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